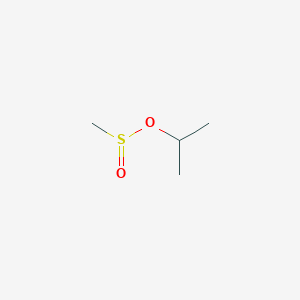
Methanesulfinic acid, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfinic acid, 1-methylethyl ester, also known as isopropyl methanesulfonate, is an organosulfur compound with the molecular formula C₄H₁₀O₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the sulfonate esters family, which are known for their reactivity and utility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanesulfinic acid, 1-methylethyl ester can be synthesized through the esterification of methanesulfonic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3SO3H+CH3CH(OH)CH3→CH3SO3CH3CH3CH3+H2O
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process, where methanesulfonic acid and isopropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form methanesulfonic acid.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Methanesulfonic acid.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methanesulfinic acid, 1-methylethyl ester is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: It is used in studies involving the modification of biomolecules.
Medicine: Research into its potential as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which methanesulfinic acid, 1-methylethyl ester exerts its effects involves the formation of sulfonate esters through nucleophilic substitution. The sulfonate group acts as a leaving group, allowing the ester to react with nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state and lowers the activation energy .
Comparaison Avec Des Composés Similaires
- Methanesulfonic acid, ethyl ester
- Methanesulfonic acid, methyl ester
- Methanesulfonic acid, butyl ester
Comparison: Methanesulfinic acid, 1-methylethyl ester is unique due to its isopropyl group, which provides different steric and electronic properties compared to other sulfonate esters. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can provide steric hindrance, making certain nucleophilic substitutions more selective .
Propriétés
Numéro CAS |
52693-40-0 |
|---|---|
Formule moléculaire |
C4H10O2S |
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
propan-2-yl methanesulfinate |
InChI |
InChI=1S/C4H10O2S/c1-4(2)6-7(3)5/h4H,1-3H3 |
Clé InChI |
GPUPXIYBWSWYSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



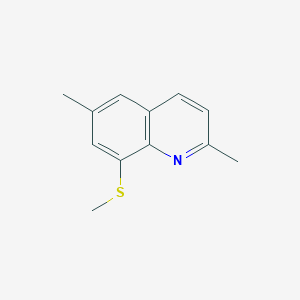
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
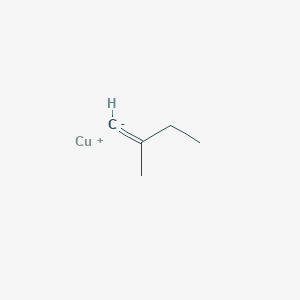
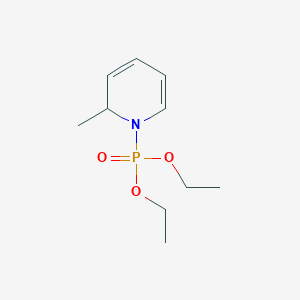


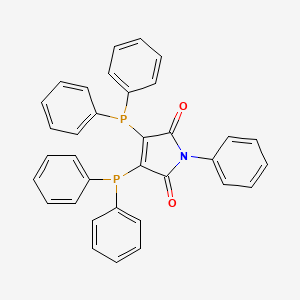
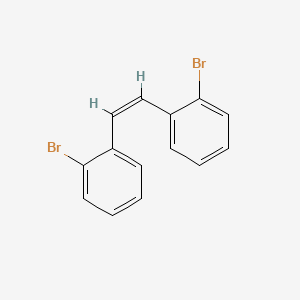
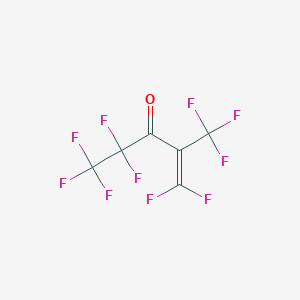
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
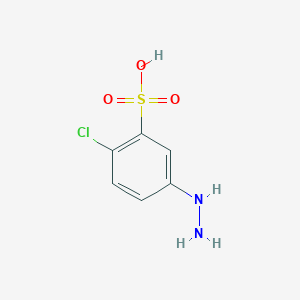
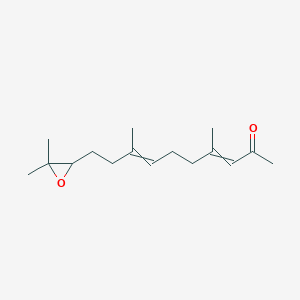
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
